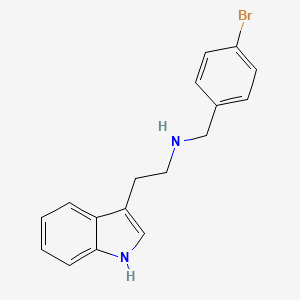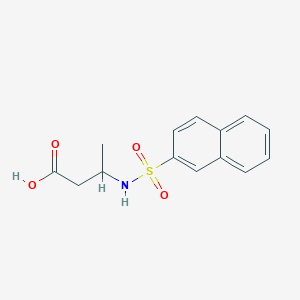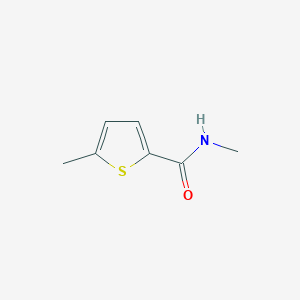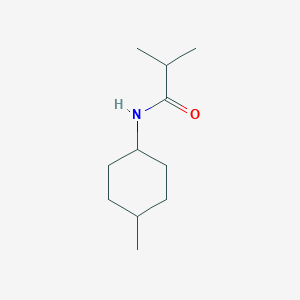
2-methyl-N-(4-methylcyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(4-methylcyclohexyl)propanamide, also known as MMCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMCP is a cyclic amide that is synthesized through a multistep process, and its unique chemical structure makes it an ideal candidate for different applications.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(4-methylcyclohexyl)propanamide is not fully understood, but it is believed to act as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. 2-methyl-N-(4-methylcyclohexyl)propanamide also has analgesic properties, which may be due to its ability to inhibit the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects
2-methyl-N-(4-methylcyclohexyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been shown to have neuroprotective effects. 2-methyl-N-(4-methylcyclohexyl)propanamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-(4-methylcyclohexyl)propanamide in lab experiments is its unique chemical structure, which makes it an ideal candidate for various applications. However, one limitation of using 2-methyl-N-(4-methylcyclohexyl)propanamide is its relatively complex synthesis process, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(4-methylcyclohexyl)propanamide. One potential area of investigation is its potential as a drug delivery system. 2-methyl-N-(4-methylcyclohexyl)propanamide has been shown to form stable inclusion complexes with cyclodextrins, which may make it an ideal carrier for drug delivery. Another potential area of investigation is its potential as a neuroprotective agent. 2-methyl-N-(4-methylcyclohexyl)propanamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Finally, 2-methyl-N-(4-methylcyclohexyl)propanamide may also have potential applications in the field of material science, particularly in the development of new polymers and materials.
Synthesemethoden
The synthesis of 2-methyl-N-(4-methylcyclohexyl)propanamide involves a multistep process that begins with the reaction of 4-methylcyclohexanone with methylamine to form 4-methylcyclohexylamine. This intermediate product is then reacted with acetyl chloride to form N-acetyl-4-methylcyclohexylamine, which is further reacted with 2-methylpropanoyl chloride to form 2-methyl-N-(4-methylcyclohexyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(4-methylcyclohexyl)propanamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-methyl-N-(4-methylcyclohexyl)propanamide has been investigated for its potential as an analgesic and anti-inflammatory agent. It has also been studied for its potential as a drug delivery system due to its ability to form stable inclusion complexes with cyclodextrins.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8(2)11(13)12-10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSBQYTQQEPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylcyclohexyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)

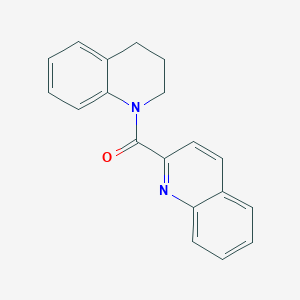


![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)


